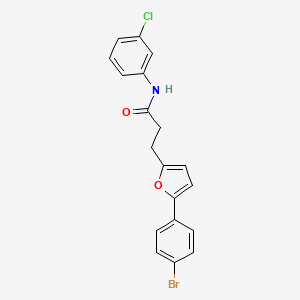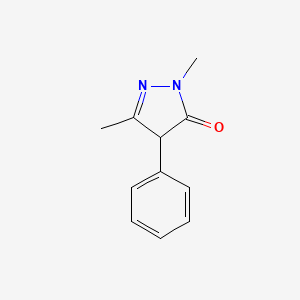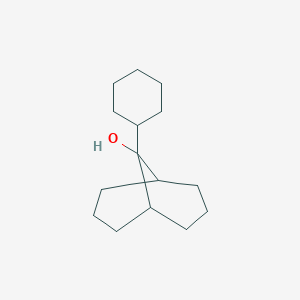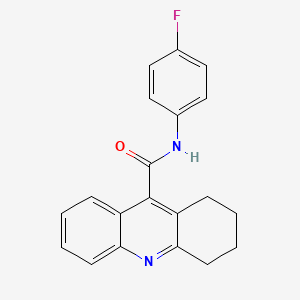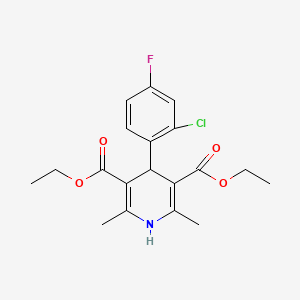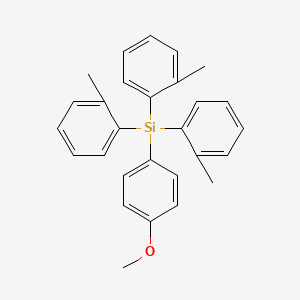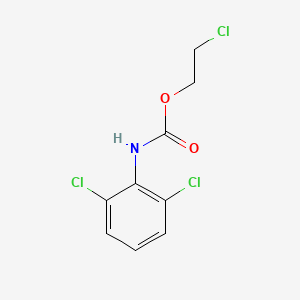
2-Chloroethyl 2,6-dichlorophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl 2,6-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8Cl3NO2. It is known for its unique structure, which includes a carbamate group attached to a 2,6-dichlorophenyl ring and a 2-chloroethyl group. This compound is used in various scientific research applications due to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
2-Chloroethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
2-Chloroethyl 2,6-dichlorophenylcarbamate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways
作用機序
The mechanism of action of 2-Chloroethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to the disruption of biological pathways, making it useful in applications such as pest control .
類似化合物との比較
Similar Compounds
- 2-Chloroethyl 2,4-dichlorophenylcarbamate
- 2-Chloroethyl 2,5-dichlorophenylcarbamate
- 2-Chloroethyl 3-chlorophenylcarbamate
- 2-Chloroethyl 4-chlorophenylcarbamate
Uniqueness
2-Chloroethyl 2,6-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly useful in applications where selective inhibition of biological pathways is required .
特性
分子式 |
C9H8Cl3NO2 |
|---|---|
分子量 |
268.5 g/mol |
IUPAC名 |
2-chloroethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14) |
InChIキー |
HEBZIURPRFBEGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)OCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



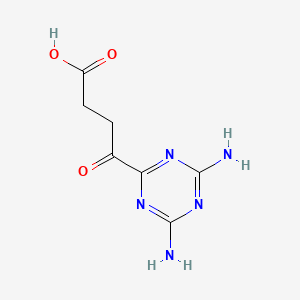
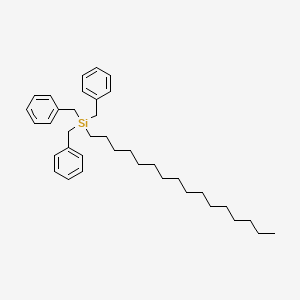

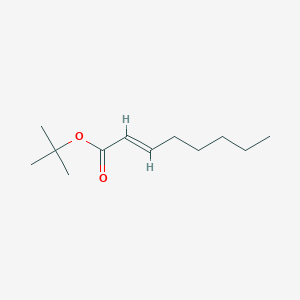
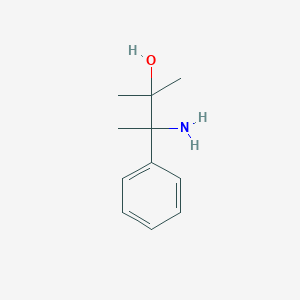
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
